1-(1-Benzylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione
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Overview
Description
1-(1-Benzylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the indole ring, which is further connected to a pyrrolidine ring through an ethanedione linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole in the presence of a Lewis acid catalyst . The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the indole ring, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(1-Benzylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Benzylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Benzylindole: Shares the indole and benzyl structure but lacks the pyrrolidine and ethanedione moieties.
2-Pyrrolidinone: Contains the pyrrolidine ring but lacks the indole and benzyl groups.
Indole-3-acetic acid: An indole derivative with different functional groups and biological activities.
Uniqueness
1-(1-Benzylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione is unique due to its specific combination of the indole, benzyl, pyrrolidine, and ethanedione moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1-benzylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20(21(25)22-12-6-7-13-22)18-15-23(14-16-8-2-1-3-9-16)19-11-5-4-10-17(18)19/h1-5,8-11,15H,6-7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBFEXMGEXOQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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